molecular formula C12H12O2 B1664951 Anavenol CAS No. 93-20-9

Anavenol

Cat. No. B1664951
CAS RN: 93-20-9
M. Wt: 188.22 g/mol
InChI Key: BQPBZDSDFCDSAO-UHFFFAOYSA-N
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Description

Anavenol is a chemical compound with the molecular formula C12H12O2 . It is also known by other names such as 2-(2-Naphthalenyloxy)ethanol, 2-(2-Naphthoxy)ethanol, and 2-(2-Naphthyloxy)ethanol . It is used as an equine anesthetic .


Physical And Chemical Properties Analysis

Anavenol has a density of 1.2±0.1 g/cm3, a boiling point of 355.2±15.0 °C at 760 mmHg, and a flash point of 168.8±14.6 °C . It has 2 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

  • Effects of Escin on Biological Membranes : A study by Ivanov, Khadzhai, Chueva, and Vaselovskii (1988) discusses the use of escin, a component found in drugs like Anavenol. This research indicates that drugs containing escin, such as Anavenol, exhibit venotoning, antithrombotic, and some anti-inflammatory actions. The study initially focused on the hemolytic action of saponins like escin (Ivanov et al., 1988).

properties

IUPAC Name

2-naphthalen-2-yloxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12O2/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPBZDSDFCDSAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35545-57-4
Record name Poly(oxy-1,2-ethanediyl), α-2-naphthalenyl-ω-hydroxy-
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DSSTOX Substance ID

DTXSID00870427
Record name 2-(2-Naphthalenyloxy)ethanol
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Molecular Weight

188.22 g/mol
Source PubChem
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Product Name

2-(2-Naphthyloxy)ethanol

CAS RN

93-20-9, 35545-57-4
Record name 2-(2-Naphthoxy)ethanol
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Record name 2-(2-Naphthyloxy)ethanol
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Record name Anavenol
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-2-naphthalenyl-.omega.-hydroxy-
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Record name 2-(2-Naphthalenyloxy)ethanol
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Record name 2-(2-NAPHTHYLOXY)ETHANOL
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Synthesis routes and methods I

Procedure details

A solution of 14.4 g. of 2-naphthol, 12.1 g. of 2-bromoethanol and 5.9 g. of sodium methoxide in 100 ml. of ethanol is allowed to stand two days at room temperature. The solvent is removed under vacuum and the residue extracted with ether. The ether extract is washed with water, dried (magnesium sulfate) and the solvent removed under vacuum to give crystals, m.p. 65°-70° C.
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Synthesis routes and methods II

Procedure details

The reaction set-up consisted of a three necked round bottom flask, equipped with a thermometer, condenser and a mechanical stirrer, and a dropping funnel. 2-Naphthol, 100 g (0.6936 moles), was dissolved in 60 mL of dimethyl sulfoxide. Sodium hydroxide, 27.7 g (0.6936 moles), was carefully added to the solution. Then 2-chloroethanol, 61.4 g (0.7629 moles), was slowly added, keeping the reaction temperature at 80 C. The reaction was followed by GC. After 80% conversion was achieved, the reaction was worked-up by adding toluene and extracting the unreacted naphthol with 5% aqueous NaOH. The product was then recrystallized in ethanol or distilled under vacuum (70-80% yield).
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Synthesis routes and methods III

Procedure details

The reaction set-up consisted of a three necked round bottom flask, equipped with a thermometer, condenser and a mechanical stirrer, and a dropping funnel. 2-Naphthol, 100 g (0.6936 moles), was dissolved in 60 mL of dimethyl sulfoxide. Sodium hydroxide, 27.7 g (0.6936 moles), was carefully added to the solution. Then 2-chloroethanol, 61.4 g (0.7629 moles), was slowly added, keeping the reaction temperature at 80.C. The reaction was followed by GC. After →→80% conversion was achieved, the reaction was worked-up by adding toluene and extracting the unreacted naphthol with 5% aqueous NaOH. The product was then recrystallized in ethanol or distilled under vacuum (70-80% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
JB Quinlan - Journal of the South African Veterinary Association, 1952 - journals.co.za
… using "Anavenol" are sequelae to prior myocardial weakness, We feel that "Anavenol" is … : Our South African colleagues who used "Anavenol" have discontinued its use as an …
Number of citations: 0 journals.co.za
HB Parry - The Veterinary record, 1950 - pubmed.ncbi.nlm.nih.gov
An improved form of "anavenol": "anavenol"-K--the combination of beta-naphtoxyethanol with thialbarbituric ("kemithal") acid An improved form of "anavenol": "anavenol"-K--the …
Number of citations: 5 pubmed.ncbi.nlm.nih.gov
HB Parry - The Veterinary record, 1950 - pubmed.ncbi.nlm.nih.gov
Beta-naphthoxyethanol suspensions ("anavenol"): a short-acting anesthetic for the horse Beta-naphthoxyethanol suspensions ("anavenol"): a short-acting anesthetic for the horse …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
H WT - The Veterinary Record, 1950 - europepmc.org
… Beta-naphthoxyethanol suspensions ("anavenol"): a short-acting anesthetic for the horse. … An improved form of "anavenol": "anavenol"-K--the combination of beta-naphtoxyethanol …
Number of citations: 1 europepmc.org
M Canibal - Ceskoslovenska Dermatologie, 1974 - europepmc.org
[Clinical importance of the venous preparation Anavenol drops]. - Abstract - Europe PMC … [Clinical importance of the venous preparation Anavenol drops]. …
Number of citations: 2 europepmc.org
LA DYSTRA, DA RICKARDS - Journal of the American …, 1953 - pubmed.ncbi.nlm.nih.gov
A clinical report on anavenol; an ascending type of equine anesthetic A clinical report on anavenol; an ascending type of equine anesthetic …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
FH Abdulla, AS Rasheed - Current Pharmaceutical Analysis, 2020 - ingentaconnect.com
… It is a significant component of many anti-inflammatory remedies such as esqusan, esflazid and anavenol [14]. It is also found in numerous other remedies available in the market such …
Number of citations: 15 www.ingentaconnect.com
P Polášková, G Bocaz, H Li, J Havel - Journal of Chromatography A, 2002 - Elsevier
Increase of precision in capillary electrophoresis can be achieved applying suitable markers and evaluating calibration curves and data analysis with artificial neural networks. They are …
Number of citations: 23 www.sciencedirect.com
J Mašková, A Šípek, P Kollár - Central European Journal of Medicine, 2011 - Springer
… bioflavonoids (total of 18 prescribed bioflavonoids in case group – 12 Ascorutin®, 6 Anavenol® and total of 75 prescribed bioflavonoids in control group – 72 Ascorutin®, 1 Anavenol®, …
Number of citations: 1 link.springer.com
AA DANILOVA, SM FYODOROV… - VESTNIK …, 1993 - … PETROVERIGSKII PER 6-8, K-142 …
Number of citations: 0

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